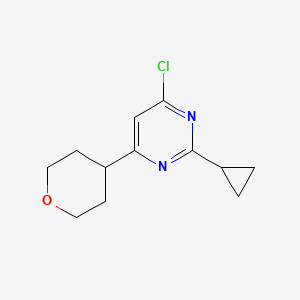

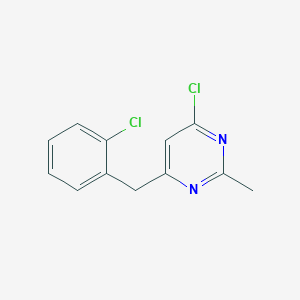

6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol

Übersicht

Beschreibung

6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol, also known as dimethylmorpholine pyridazine-3-ol (DMPOL), is an organic compound belonging to the pyridazine family. It is a colorless, crystalline solid with a melting point of 128-130°C. DMPOL is a versatile molecule with a wide range of applications in the scientific and industrial fields. It is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used as an intermediate in the production of various drugs and as a catalyst for chemical processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

The compound “6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol” can be related to the broader class of pyridazinone derivatives, which are of significant interest in synthetic organic chemistry due to their potential applications in drug discovery and material science. For instance, pyridazinones serve as scaffolds for generating polysubstituted and ring-fused systems via sequential nucleophilic aromatic substitution processes. These methodologies facilitate the synthesis of polyfunctional systems, potentially leading to the development of new pharmacological agents or materials with unique properties. The synthesis of such derivatives involves reactions with nitrogen nucleophiles, including morpholine, to yield a variety of aminated products, which indicates the versatility of pyridazinone cores in chemical transformations (Pattison et al., 2009).

Optical and Electronic Properties

Research into pyridazinone derivatives and related structures has also uncovered their potential in the development of materials with novel optical and electronic properties. For example, terpyridine, pyridine, and pyrazine derivatives with electron-donating amino groups, including morpholine, have been studied for their thermal, redox, UV–Vis absorption, and emission properties. These compounds exhibit structure-dependent fluorescence properties and can be used to explore the impact of amine donors on material properties, which is relevant for applications in light-emitting devices and sensors (Palion-Gazda et al., 2019).

Electrochemical and Electrochromic Applications

Pyridazinone derivatives have also been investigated for their electrochemical and electrochromic applications. The synthesis of electron-deficient pyrrolo-acenaphtho-pyridazine-diones, which are derivatives related to pyridazinones, demonstrates the potential for creating materials with very low-lying LUMO energy levels. These materials can be incorporated into conjugated polymers for electrochromic devices, showcasing high optical contrasts and outstanding redox stability, which are crucial for the development of smart windows and displays (Cho et al., 2015).

Medicinal Chemistry Applications

While direct information on “6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol” was not found, pyridazinone derivatives have been synthesized and evaluated for various biological activities, including anti-inflammatory, analgesic, anticonvulsant, and vasorelaxant properties. These studies suggest that pyridazinone derivatives, potentially including those substituted with morpholine groups, could serve as leads for the development of new therapeutic agents (Singh et al., 2017).

Eigenschaften

IUPAC Name |

3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-7-5-13(6-8(2)15-7)9-3-4-10(14)12-11-9/h3-4,7-8H,5-6H2,1-2H3,(H,12,14)/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOISZGMYLJOBEQ-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.